molecular formula C22H19Cl2N3OS2 B11639827 2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 476483-49-5

2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11639827
CAS No.: 476483-49-5
M. Wt: 476.4 g/mol
InChI Key: SVXXCVKJPKYLQL-UHFFFAOYSA-N
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Description

2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups, including amino, dichlorophenyl, ethylsulfanyl, and thienyl groups.

Preparation Methods

The synthesis of 2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the amino group, dichlorophenyl group, and other substituents. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example, 2-Amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile is another compound with a quinoline core but different substituents, leading to different chemical and biological properties .

Properties

CAS No.

476483-49-5

Molecular Formula

C22H19Cl2N3OS2

Molecular Weight

476.4 g/mol

IUPAC Name

2-amino-1-(3,5-dichlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H19Cl2N3OS2/c1-2-29-22-15(6-7-30-22)19-16(11-25)21(26)27(14-9-12(23)8-13(24)10-14)17-4-3-5-18(28)20(17)19/h6-10,19H,2-5,26H2,1H3

InChI Key

SVXXCVKJPKYLQL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC(=C4)Cl)Cl)N)C#N

Origin of Product

United States

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